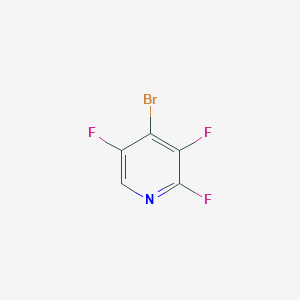

4-Bromo-2,3,5-trifluoropyridine

Descripción general

Descripción

4-Bromo-2,3,5-trifluoropyridine is a type of organic compound that contains bromine and fluorine atoms attached to a pyridine ring . It is also referred to as 4-bromotetrafluoropyridine .

Synthesis Analysis

The synthesis of 4-Bromo-2,3,5-trifluoropyridine involves regioselective nucleophilic substitution and palladium-catalyzed Suzuki-Miyaura reactions . The synthesis of fluorinated pyridines, including this compound, has been discussed in several publications .Molecular Structure Analysis

The molecular formula of 4-Bromo-2,3,5-trifluoropyridine is C5HBrF3N . The molecular weight is 211.97 g/mol . The InChI key is FSEIUJXQVPRMHU-UHFFFAOYSA-N .Chemical Reactions Analysis

Regioselective nucleophilic substitution and palladium-catalyzed Suzuki-Miyaura reactions of 4-Bromo-2,3,5-trifluoropyridine have been reported . Quantum mechanical calculations of energies, geometries, and vibrational wave numbers of 4-Bromo-2,3,5-trifluoropyridine have been evaluated by density functional theory .Aplicaciones Científicas De Investigación

Agrochemical Industry

4-Bromo-2,3,5-trifluoropyridine: is a key intermediate in the synthesis of agrochemicals. Its derivatives, particularly those containing the trifluoromethyl group, are extensively used in crop protection . These compounds help in the development of pesticides that are more effective due to the unique physicochemical properties imparted by the fluorine atoms.

Pharmaceutical Development

In medicinal chemistry, this compound serves as a building block for pharmaceuticals. The trifluoromethyl group in its structure is associated with increased biological activity and metabolic stability, leading to the creation of several approved drugs and many more in clinical trials .

Materials Science

4-Bromo-2,3,5-trifluoropyridine: is utilized in materials science for the synthesis of advanced materials. Its derivatives can be used to modify surface properties, create new polymers, or enhance the stability of materials under various conditions .

Analytical Chemistry

This compound is also significant in analytical chemistry, where it can be used as a standard or reagent in various analytical methods, including NMR, HPLC, LC-MS, and UPLC, to ensure accurate and precise measurements .

Environmental Science

In environmental science, derivatives of 4-Bromo-2,3,5-trifluoropyridine are studied for their impact on the environment, particularly in the context of agrochemicals. Researchers investigate their breakdown, persistence, and potential environmental toxicity .

Biochemistry

In biochemistry, the compound’s derivatives are explored for their interactions with biological systems. This includes studying their role as enzyme inhibitors or probes in understanding biochemical pathways .

Agricultural Science

The compound is instrumental in the development of new agricultural products. Its derivatives are incorporated into lead structures to improve physical, biological, and environmental properties of agricultural active ingredients .

Nanotechnology

In the field of nanotechnology, 4-Bromo-2,3,5-trifluoropyridine can be used to create nanoscale materials with specific properties. Its derivatives may contribute to the development of nanocoatings or nanocomposites with enhanced performance .

Safety and Hazards

Direcciones Futuras

Trifluoromethylpyridine (TFMP) and its intermediates, including 4-Bromo-2,3,5-trifluoropyridine, are important ingredients for the development of agrochemical and pharmaceutical compounds . The demand for TFMP derivatives has been increasing steadily in the last 30 years . Therefore, the future direction of this compound could be in the development of new agrochemical and pharmaceutical compounds.

Mecanismo De Acción

Target of Action

Fluoropyridines, a group to which this compound belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .

Mode of Action

The mode of action of 4-Bromo-2,3,5-trifluoropyridine involves regioselective nucleophilic substitution and palladium-catalyzed Suzuki-Miyaura reactions . The presence of strong electron-withdrawing substituents in the aromatic ring, such as fluorine, reduces the basicity of fluoropyridines and makes them less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, including potential imaging agents .

Pharmacokinetics

The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines (tfmp) derivatives, a group to which this compound belongs, are thought to contribute to their biological activities .

Result of Action

Tfmp derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

Action Environment

The development of fluorinated organic chemicals, including fluoropyridines, is an increasingly important research topic due to their improved physical, biological, and environmental properties .

Propiedades

IUPAC Name |

4-bromo-2,3,5-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrF3N/c6-3-2(7)1-10-5(9)4(3)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEIUJXQVPRMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650531 | |

| Record name | 4-Bromo-2,3,5-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,3,5-trifluoropyridine | |

CAS RN |

851178-96-6 | |

| Record name | 4-Bromo-2,3,5-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]oct-5-ene-2-carbonitrile, 5-methyl-7-(1-methylethyl)-](/img/structure/B1615140.png)

![2-Chloroethyl 2-[[3-[[4-[[4-[[5-(2-chloroethoxycarbonyl)-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]-2,5-dimethylphenyl]carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-3-methylbenzoate](/img/no-structure.png)

![2,4-dihydro-5-methyl-4-[(4-methyl-2-nitrophenyl)azo]-3H-pyrazol-3-one](/img/structure/B1615146.png)

![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]-](/img/structure/B1615155.png)